molecular formula C12H16INO B5038807 N-(4-iodophenyl)-2-methylpentanamide

N-(4-iodophenyl)-2-methylpentanamide

Cat. No. B5038807
M. Wt: 317.17 g/mol
InChI Key: VXOABTTZDKXTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodophenyl)-2-methylpentanamide, also known as IPP or 4-Iodo-α-Pyrrolidinopentiophenone, is a synthetic cathinone that belongs to the class of designer drugs. It is a psychoactive substance that has gained popularity among drug users due to its stimulating and euphoric effects. However,

Mechanism of Action

N-(4-iodophenyl)-2-methylpentanamide acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the stimulating and euphoric effects observed in drug users.
Biochemical and Physiological Effects:
Studies have shown that N-(4-iodophenyl)-2-methylpentanamide can cause a range of physiological effects, including increased heart rate, blood pressure, and body temperature. It can also lead to changes in behavior and mood, such as increased alertness, sociability, and euphoria.

Advantages and Limitations for Lab Experiments

N-(4-iodophenyl)-2-methylpentanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects on neurotransmitter systems can be studied in vitro and in vivo. However, its psychoactive effects may limit its use in certain experiments, and caution should be taken when handling and administering the substance.

Future Directions

There are several potential future directions for research on N-(4-iodophenyl)-2-methylpentanamide. One area of interest is its potential therapeutic applications, particularly in the treatment of dopamine-related disorders. Another area of research could focus on the development of new synthetic cathinones with improved therapeutic potential and reduced side effects. Additionally, more studies are needed to fully understand the biochemical and physiological effects of N-(4-iodophenyl)-2-methylpentanamide and other synthetic cathinones.

Synthesis Methods

The synthesis of N-(4-iodophenyl)-2-methylpentanamide involves the reaction of 4-iodobenzoic acid with 2-bromovalerophenone in the presence of a base such as potassium carbonate. The resulting product is then converted to the amide form using pyrrolidine in the presence of a reducing agent such as lithium aluminum hydride.

Scientific Research Applications

N-(4-iodophenyl)-2-methylpentanamide has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One study found that N-(4-iodophenyl)-2-methylpentanamide acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This suggests that N-(4-iodophenyl)-2-methylpentanamide may have potential as a treatment for dopamine-related disorders such as Parkinson's disease.

properties

IUPAC Name

N-(4-iodophenyl)-2-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO/c1-3-4-9(2)12(15)14-11-7-5-10(13)6-8-11/h5-9H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOABTTZDKXTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-iodophenyl)-2-methylpentanamide

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